molecular formula C11H11NS B2411227 4-[2-(Thiophen-3-yl)ethyl]pyridine CAS No. 148334-87-6

4-[2-(Thiophen-3-yl)ethyl]pyridine

Cat. No. B2411227
CAS RN: 148334-87-6
M. Wt: 189.28
InChI Key: BHKAZKSTQNKAPF-UHFFFAOYSA-N
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Description

“4-[2-(Thiophen-3-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.27674 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-[2-(Thiophen-3-yl)ethyl]pyridine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .


Molecular Structure Analysis

The molecular structure of “4-[2-(Thiophen-3-yl)ethyl]pyridine” consists of a pyridine ring attached to a thiophene ring via an ethyl bridge .


Physical And Chemical Properties Analysis

“4-[2-(Thiophen-3-yl)ethyl]pyridine” is a compound with the molecular formula C11H11NS and a molecular weight of 189.27674 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis : 4-[2-(Thiophen-3-yl)ethyl]pyridine derivatives have been utilized in the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in organic synthesis and its potential in creating diverse chemical structures (Mohareb et al., 2004).

Structural Analysis

  • Packing Structure of Thiophene Derivatives : Studies on thiophene derivatives, including 4-thiophen-3-yl-pyridine-2,6-dicarboxylic acid diethyl ester, have contributed to understanding the solid-state structures influenced by functional groups and intermolecular forces. This knowledge is essential in materials science for designing compounds with desired physical and chemical properties (Bettencourt‐Dias et al., 2005).

Biological Activities

  • Antimicrobial Activities : Thiophene and pyridine derivatives have been evaluated for their antimicrobial activities, demonstrating the potential of 4-[2-(Thiophen-3-yl)ethyl]pyridine in contributing to the development of new antimicrobial agents (Wardkhan et al., 2008).

Electropolymerization and Electrochromic Properties

  • Electropolymerization and Electrochromic Materials : The compound has been used in the synthesis of novel electroactive conjugated polymers with notable electrochromic properties. This application is particularly relevant in the field of materials science for developing smart materials and devices (Shao et al., 2017).

Antioxidant and Antitumor Activities

  • Potential Anticancer Agents : Derivatives of 4-[2-(Thiophen-3-yl)ethyl]pyridine have been synthesized and studied for their potential as anticancer agents, indicating the significance of this compound in medicinal chemistry and drug development (Ivasechko et al., 2022).

Safety and Hazards

The safety data for “4-[2-(Thiophen-3-yl)ethyl]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “4-[2-(Thiophen-3-yl)ethyl]pyridine” and other thiophene derivatives are likely to involve further exploration of their synthesis and potential biological activities. Given the wide range of properties and applications of thiophene derivatives, there are many possible avenues for future research .

properties

IUPAC Name

4-(2-thiophen-3-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKAZKSTQNKAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Thiophen-3-yl)ethyl]pyridine

CAS RN

148334-87-6
Record name 4-[2-(thiophen-3-yl)ethyl]pyridine
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